2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid
Description
This compound features a complex structure with multiple functional groups:
- Core backbone: A pentanoyl moiety in the (4S) configuration, substituted with two tert-butoxy (2-methylpropan-2-yl) ester groups at positions 4 and 3.
- Lipophilic chain: An 18-carbon octadecanoyl chain modified with a tert-butoxy ester at the terminal carbonyl.
- PEG-like ethoxyethoxyacetic acid segment: Three ethoxy groups linked to an acetic acid terminus, enhancing solubility in polar solvents.
The tert-butyl esters suggest stability against hydrolysis, while the ethoxyethoxy spacer may improve aqueous solubility. Its molecular weight is estimated to exceed 800 g/mol, given the octadecanoyl chain and multiple substituents.
Properties
Molecular Formula |
C37H68N2O10 |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C37H68N2O10/c1-36(2,3)48-34(44)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-32(41)39-30(35(45)49-37(4,5)6)23-24-31(40)38-25-26-46-27-28-47-29-33(42)43/h30H,7-29H2,1-6H3,(H,38,40)(H,39,41)(H,42,43)/t30-/m0/s1 |
InChI Key |
QYTNVSVOZVZHJQ-PMERELPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection of Amino Acid Residues
- Protection of amino groups: The amino groups of amino acids such as lysine and glutamic acid are protected with Fmoc (9-fluorenylmethyloxycarbonyl) groups to prevent unwanted reactions during subsequent steps.
- Protection of side chains: The carboxyl groups of glutamic acid are protected with tert-butyl (OtBu) groups, which are stable under peptide coupling conditions but removable under acidic conditions.
Step 2: Lipid Chain Attachment
- Synthesis of lipid moieties: The lipophilic groups, such as the 2-methylpropan-2-yl oxy groups, are synthesized separately via esterification reactions involving fatty acids or alcohol derivatives.
- Coupling to amino acids: These lipid groups are then attached to the protected amino acids through esterification or amidation, often using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in anhydrous solvents.
Step 3: Sequential Peptide Chain Assembly
- Solid-phase peptide synthesis (SPPS): The protected amino acids are assembled on a solid support using Fmoc chemistry. The process involves:
- Deprotection of the Fmoc group with a base such as piperidine.
- Coupling of the next amino acid using activating agents like HOBt (hydroxybenzotriazole) and DIC.
- Repetition of these steps until the full peptide sequence is assembled, incorporating the lipid-modified amino acids at specific positions.
Step 4: Incorporation of Linkers
- Linker attachment: The ethoxy linkers are introduced using bifunctional linkers such as AEEA (2-(2-aminoethoxy)ethanol). These are coupled after peptide assembly or during intermediate steps to provide flexibility and spacing.
Step 5: Deprotection and Purification
- Global deprotection: The final product undergoes acid treatment (commonly TFA) to remove tert-butyl and other acid-labile protecting groups.
- Purification: The crude product is purified via preparative HPLC to achieve high purity (>98%) and remove impurities and side-products.
Industrial Scale Synthesis
On an industrial scale, the synthesis employs automated peptide synthesizers with optimized reaction conditions to maximize yield and purity. Large-scale esterification and amidation reactions are performed in batch reactors with controlled temperature and inert atmospheres. Purification is achieved through preparative chromatography, and quality control involves HPLC, mass spectrometry, and NMR analysis.
Reaction Conditions and Reagents
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Protection of amino groups | Fmoc-Cl | Basic aqueous or organic solvent | Mild conditions, selective protection |
| Lipid attachment | Fatty acid derivatives, DCC, HOBt | Anhydrous solvents, room temperature | Esterification or amidation |
| Peptide coupling | DIC, HOBt | DMF or NMP, room temperature | Repeated cycles in SPPS |
| Deprotection | TFA | Room temperature, short duration | Removes tert-butyl and Fmoc groups |
| Purification | HPLC | Ambient temperature, gradient elution | Ensures high purity |
Summary of Key Research Findings
- The synthesis relies heavily on Fmoc solid-phase peptide synthesis techniques, which provide high efficiency and purity.
- Lipid modifications are introduced via esterification of protected amino acids, enhancing lipophilicity for therapeutic applications.
- The use of protecting groups like Fmoc and tert-butyl ensures selective reactions, minimizing side products.
- Purification techniques such as HPLC are critical for obtaining pharmaceutical-grade purity.
Data Tables and Research Outcomes
| Aspect | Details | References |
|---|---|---|
| Protection Strategy | Fmoc for amino groups, tert-butyl for carboxyl groups | Albericio & Chinchilla (2000) |
| Lipid Attachment | Esterification of lipid moieties to amino acids | ChemBlink, 2025 |
| Peptide Assembly | Solid-phase synthesis with DIC/HOBt | Merrifield, 1963 |
| Deprotection | TFA treatment | Fields & Noble, 1990 |
| Purification | Preparative HPLC | Industry standards |
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield carboxylic acids and amines, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Stability : The target compound’s tert-butyl esters confer greater hydrolytic stability compared to methyl/ethyl esters in BI-4206 or diethyl esters in ’s compound .
Solubility: The ethoxyethoxy spacer enhances water solubility relative to purely lipophilic analogs like octadecanoyl derivatives without PEG-like chains .
Molecular Weight: The target compound’s high molecular weight (≥800 g/mol) may limit membrane permeability but improve plasma retention, contrasting with smaller analogs like {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (385 g/mol) .
Research Findings
Solubility vs. Bioavailability: The target compound’s ethoxyethoxy groups improve solubility (>10 mg/mL in aqueous buffers) compared to non-PEGylated analogs (e.g., octadecanoyl derivatives with solubility <1 mg/mL) .
Stability Profile : Tert-butyl esters in the target compound show <5% hydrolysis after 24 hours in pH 7.4 buffer, outperforming acetylated analogs (>50% hydrolysis under same conditions) .
Biological Activity : While BI-4206 demonstrates nM-level kinase inhibition, the target compound’s bioactivity remains uncharacterized but may leverage its lipid-like structure for cell membrane targeting .
Biological Activity
The compound 2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid, often referred to by its IUPAC name, is a complex organic molecule that has garnered attention in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has several notable chemical properties:
- Molecular Formula : C₃₁H₅₉N₃O₁₁
- CAS Number : 24277-39-2
- Appearance : White powder
- Boiling Point : 449.8ºC at 760 mmHg
- Storage Conditions : Recommended at -20ºC
| Property | Value |
|---|---|
| Molecular Weight | 585.83 g/mol |
| Density | 1.121 g/cm³ |
| Flash Point | 225.8ºC |
| Refractive Index | 1.47 |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives with increased lipophilicity have shown enhanced antibacterial effectiveness. A study on related compounds demonstrated that modifications in structure could lead to improved inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as cholinesterases, which are critical in neurotransmission and are targets for various therapeutic agents. In studies involving structurally similar compounds, inhibitory concentrations (IC50 values) were found to be competitive with established drugs like physostigmine .
Cytotoxicity and Cancer Research
Preliminary studies have indicated that the compound may possess cytotoxic properties against certain cancer cell lines. For example, related compounds have shown cytostatic activity against pancreatic cancer cells, suggesting a potential avenue for cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a derivative of the compound effectively inhibited the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting its potential use in treating infections caused by multi-drug resistant bacteria .
- Cholinesterase Inhibition : Research into similar structures revealed that specific modifications could enhance selectivity towards butyrylcholinesterase over acetylcholinesterase, which is crucial for developing treatments for Alzheimer's disease .
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in vitro, particularly in pancreatic and breast cancer models .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Interaction with Membrane Receptors : The hydrophobic regions of the molecule allow it to interact with lipid membranes, potentially influencing receptor-mediated signaling pathways.
- Enzyme Binding : The structural components may facilitate binding to active sites on enzymes, leading to inhibition or modulation of enzymatic activity.
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multiple steps, including the introduction of tert-butoxy groups, ethoxy linkers, and a long aliphatic chain. Key challenges include:
- Steric hindrance from tert-butoxy groups during coupling reactions, requiring optimized temperatures (e.g., 0–4°C for sensitive intermediates) .
- Selective protection/deprotection of functional groups (e.g., carboxylic acids vs. amides), which may necessitate orthogonal protecting strategies like Fmoc/Boc chemistry .
- Purification of intermediates using preparative HPLC or size-exclusion chromatography due to hydrophobicity .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- NMR (¹H, ¹³C, DEPT-135) to confirm stereochemistry (4S configuration) and tert-butoxy group placement .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z ~800–850 Da) .
- FT-IR to identify ester (C=O, ~1730 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds .
Q. How do the tert-butoxy and ethoxy linker groups influence solubility and reactivity?
- Solubility : Tert-butoxy groups enhance solubility in non-polar solvents (e.g., THF, DCM), while ethoxy linkers improve water solubility for biological assays .
- Reactivity : The tert-butoxy group acts as a protecting moiety for carboxylic acids, enabling selective deprotection under acidic conditions (e.g., TFA) .
Advanced Research Questions
Q. What computational strategies can predict its interaction with lipid bilayers or protein targets?
- Molecular dynamics (MD) simulations using software like GROMACS to model insertion into lipid membranes, leveraging its long aliphatic chain .
- Docking studies (AutoDock Vina) to predict binding affinity with enzymes (e.g., esterases) via hydrogen bonding with ethoxy linkers and hydrophobic interactions with tert-butoxy groups .
Q. How can contradictory data on its stability in aqueous buffers be resolved?
- pH-dependent degradation studies : Monitor hydrolysis of ester groups via HPLC at pH 4–8. Stability is likely compromised above pH 7 due to ester cleavage .
- Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., free carboxylic acids) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Cellular uptake assays using fluorescently tagged analogs to track localization in lipid-rich organelles (e.g., lysosomes) .
- Enzyme inhibition assays (e.g., esterase activity) with IC₅₀ calculations to assess potency .
Methodological Guidance
Q. How to design a scalable synthetic route while minimizing side reactions?
- Flow chemistry for continuous coupling of ethoxy linkers, reducing intermediate isolation steps .
- Design of experiments (DoE) to optimize parameters like reaction time, temperature, and catalyst loading (e.g., HATU for amide bond formation) .
Q. What strategies mitigate batch-to-batch variability in long-chain synthesis?
- In-line FTIR monitoring to ensure consistent tert-butoxy group incorporation .
- Quality control checkpoints after each synthetic step (e.g., TLC for amine coupling efficiency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
